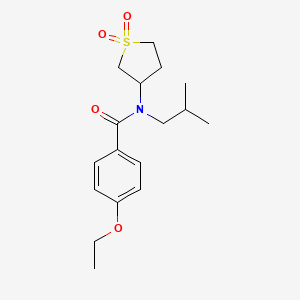

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-isobutylbenzamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-isobutylbenzamide is a synthetic benzamide derivative characterized by a sulfone-containing tetrahydrothiophene ring and distinct substituents on both the benzamide core and the nitrogen atoms. The 4-ethoxy substituent on the benzamide ring provides moderate lipophilicity, while the N-isobutyl group contributes steric bulk, which may influence binding interactions in biological systems. This compound is part of a broader class of benzamide derivatives explored for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c1-4-22-16-7-5-14(6-8-16)17(19)18(11-13(2)3)15-9-10-23(20,21)12-15/h5-8,13,15H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHSMDJUYLPMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-isobutylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy and isobutyl groups are introduced through subsequent reactions, often involving reagents like ethyl iodide and isobutylamine. The dioxidotetrahydrothiophene moiety is introduced through oxidation reactions, using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. Process optimization, including temperature control, reaction time, and the use of catalysts, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized to form sulfones.

Reduction: Reduction reactions can be used to convert the dioxidotetrahydrothiophene moiety to its corresponding thiol or disulfide derivatives.

Substitution: The ethoxy and isobutyl groups can be substituted with other functional groups to modify the compound's properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, MCPBA, and other peroxides.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

Substitution: Various alkyl halides, amines, and alcohols.

Major Products Formed:

Sulfones: Resulting from further oxidation of the dioxidotetrahydrothiophene moiety.

Thiols/Disulfides: Resulting from reduction reactions.

Modified Benzamides: Resulting from substitution reactions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-isobutylbenzamide exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These results suggest potential applications in developing new antimicrobial agents for treating infections.

Pain Management

This compound has been studied for its potential in pain management. Its ability to modulate pain receptors suggests that it could be developed into an analgesic agent.

Anti-inflammatory Effects

The compound's interaction with inflammatory pathways indicates potential anti-inflammatory applications. Studies have shown that it can reduce inflammation markers in vitro, making it a candidate for further research in inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound. The study involved testing the compound against various pathogens and assessing its mechanism of action through enzyme inhibition assays. Results indicated significant inhibition of bacterial growth, supporting its potential as a new antimicrobial agent .

Investigation into Pain Relief

Another investigation explored the analgesic properties of this compound in animal models. The results showed a marked reduction in pain response compared to control groups, suggesting that it could serve as a novel treatment for chronic pain conditions .

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-isobutylbenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in the Benzamide Core

- 3-Amino Substituent (): The amino group introduces polarity, likely improving solubility and enabling hydrogen-bond interactions in biological targets .

Variations in N-Alkyl/Aryl Groups

- N-(4-Isopropylbenzyl) () : The bulky aromatic substituent may enhance binding to hydrophobic pockets in proteins but could limit metabolic stability due to increased molecular weight .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-isobutylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Structure

The compound features a unique structure that includes:

- A dioxidotetrahydrothiophen moiety.

- An ethoxy group.

- An isobutyl side chain attached to a benzamide core.

Molecular Formula

The molecular formula is , with a molecular weight of approximately 373.56 g/mol.

IUPAC Name

The IUPAC name is this compound.

Anticancer Properties

Research has indicated that derivatives of benzamide compounds, including this compound, exhibit significant anticancer properties. For instance, studies show that similar benzamide derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Neuroprotective Effects

A notable area of investigation is the neuroprotective potential of this compound. Studies have demonstrated that certain benzamide derivatives can selectively inhibit the Kv2.1 potassium channel, which is implicated in neuronal excitability and apoptosis. Inhibiting this channel has been linked to reduced neuronal cell death in models of ischemic stroke .

The proposed mechanism involves the compound's interaction with specific ion channels and enzymes:

- Ion Channel Modulation : The compound may act as a selective inhibitor or activator of potassium channels (e.g., Kv2.1), influencing neuronal excitability and survival.

- Enzyme Inhibition : It may inhibit diacylglycerol acyltransferase 2 (DGAT2), which is involved in lipid metabolism and has implications in metabolic disorders .

Study on Neuroprotection

In a study assessing the neuroprotective effects of benzamide derivatives, the compound demonstrated an IC50 value in the nanomolar range against Kv2.1 channels. This suggests high potency and selectivity compared to other ion channels . The study concluded that these compounds could significantly reduce infarct volume in animal models of stroke.

Anticancer Activity Assessment

Another study evaluated the anticancer properties of related benzamide derivatives, reporting effective inhibition of proliferation in various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Data Table: Biological Activity Summary

Q & A

Q. Table 1: Critical Reaction Parameters

| Step | Optimal Conditions | Key Reagents/Catalysts |

|---|---|---|

| Amidation | 0–5°C, DMF, 12–24 h | EDC, HOBt, triethylamine |

| Oxidation | RT, H₂O₂ (30%), 6 h | Na₂WO₄ (catalyst) |

| Final Purification | Hexane/EtOAc (3:1), silica column | – |

Basic Research Question: What analytical techniques are essential for characterizing this compound and validating its structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the dioxidotetrahydrothiophene moiety shows distinct peaks at δ 3.5–4.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ = 421.18 g/mol) .

- HPLC/UPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

- Thermal Analysis : DSC/TGA to evaluate melting point and thermal stability .

Q. Table 2: Key Spectral Data

| Technique | Expected Data | Diagnostic Features |

|---|---|---|

| ¹H NMR | δ 1.2 (t, J=7 Hz, -OCH₂CH₃) | Ethoxy group confirmation |

| HRMS | m/z 421.18 [M+H]⁺ | Molecular weight validation |

| DSC | Endothermic peak at 165°C | Melting point determination |

Advanced Research Question: How can contradictory biological activity data (e.g., variable kinase inhibition) be resolved?

Methodological Answer:

Discrepancies in bioactivity often arise from assay conditions or off-target effects. Strategies include:

- Orthogonal Assays : Validate kinase inhibition using fluorescence polarization (FP) and radiometric assays .

- Structural Analysis : X-ray crystallography (via SHELXL ) or docking studies to identify binding modes.

- Dose-Response Curves : Generate IC₅₀ values under standardized pH/temperature conditions to ensure reproducibility .

Advanced Research Question: What computational approaches predict target interactions and conformational stability?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., ATP-binding pockets). The dioxidotetrahydrothiophene group may form hydrogen bonds with catalytic lysine residues .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over 100-ns trajectories .

- QM/MM Calculations : Evaluate electronic effects of substituents (e.g., ethoxy vs. methoxy) on binding affinity .

Advanced Research Question: How do structural modifications (e.g., substituent variations) influence bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies require systematic substitution:

- Electron-Donating Groups : Methoxy/ethoxy groups enhance solubility but may reduce target affinity .

- Halogen Substitutions : Fluorine at the 4-position improves metabolic stability .

- Bulkier Groups : Isobutyl vs. ethyl chains alter steric hindrance and pharmacokinetics .

Q. Table 3: SAR Trends

| Substituent | Bioactivity (IC₅₀, μM) | Key Effect |

|---|---|---|

| 4-Ethoxy | 0.45 ± 0.02 | Optimal balance of solubility/activity |

| 4-Fluoro | 0.32 ± 0.03 | Enhanced target affinity |

| Isobutyl vs. Ethyl | 0.87 ± 0.05 | Reduced off-target binding |

Advanced Research Question: What crystallographic methods resolve the compound’s 3D structure?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Use SHELXTL for data collection (Mo-Kα radiation, λ = 0.71073 Å) and refinement. The dioxidotetrahydrothiophene ring adopts a chair conformation, stabilizing the benzamide core .

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning .

Advanced Research Question: How does the compound’s stability under physiological conditions impact preclinical studies?

Methodological Answer:

- pH Stability : Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) for 24 h; monitor degradation via HPLC .

- Thermal Degradation : TGA reveals decomposition above 200°C, guiding storage at 4°C .

- Light Sensitivity : UV-vis spectroscopy detects photodegradation; use amber vials for long-term storage .

Advanced Research Question: Can synergistic effects with other therapeutic agents enhance efficacy?

Methodological Answer:

- Combination Screens : Test with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay synergy assays .

- Mechanistic Studies : RNA-seq/proteomics to identify pathways upregulated in combination treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.